6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8;;/h1-5H,(H,10,11)(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUWFRLZIYLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=CN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-63-2 | |
| Record name | 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies for 6-(1H-Imidazol-2-yl)pyridine-3-carboxylic Acid Dihydrochloride
The synthesis of this compound involves two primary approaches: (1) direct functionalization of pre-formed pyridine derivatives and (2) de novo construction of the pyridine-imidazole scaffold . Each method presents distinct advantages in terms of yield, scalability, and purity.
Direct Functionalization of Pyridine Derivatives
This strategy typically begins with a pyridine-3-carboxylic acid backbone, which is subsequently functionalized at the 6-position with an imidazole group. A notable method involves the use of imidazole Grignard reagents to introduce the heterocyclic moiety. For example, in a protocol adapted from the synthesis of Atipamezole analogs, isopropylmagnesium chloride initiates the formation of an imidazole Grignard species, which reacts with a halogenated pyridine intermediate. Subsequent quenching with hydrochloric acid yields the dihydrochloride salt.
Key Reaction Conditions
De Novo Scaffold Construction
An alternative route involves assembling the pyridine and imidazole rings simultaneously. Cross-dehydrogenative coupling (CDC) reactions between β-dicarbonyl compounds and N-amino-2-iminopyridines have proven effective for generating fused heterocycles. For instance, reacting ethyl acetoacetate with 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile under aerobic conditions in ethanol/acetic acid yields pyrazolo[1,5-a]pyridine derivatives, which can be hydrolyzed to the target carboxylic acid.
Optimization Insights
Detailed Preparation Methods
Grignard Reagent-Mediated Coupling (Adapted from Atipamezole Synthesis)
Step 1: Formation of Imidazole Grignard Intermediate
- Reagents :
- Imidazole (1.0 equiv), isopropylmagnesium chloride (1.2 equiv), THF.
- Procedure :
- Imidazole is dissolved in THF under argon.
- Isopropylmagnesium chloride is added dropwise at -5°C.
- The mixture is stirred at 20°C for 1 hour to form the Grignard complex.
Step 2: Coupling with Halogenated Pyridine
- Reagents :
- 6-Bromopyridine-3-carboxylic acid (1.0 equiv), methylene chloride, N,N-dimethylformamide (DMF).
- Procedure :
- The Grignard solution is added to 6-bromopyridine-3-carboxylic acid in methylene chloride/DMF at -5°C.
- The reaction is stirred for 10 hours at 20°C.
Step 3: Acidic Workup and Salt Formation
Cross-Dehydrogenative Coupling (CDC) Route
Step 1: CDC Reaction Between β-Diketone and N-Amino-2-iminopyridine
- Reagents :
- Ethyl acetoacetate (1.0 equiv), N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), ethanol, acetic acid.
- Procedure :
- Reactants are stirred in ethanol/acetic acid (6:1) under O₂ at 130°C for 18 hours.
- Pyrazolo[1,5-a]pyridine intermediate forms via oxidative cyclization.
Step 2: Hydrolysis to Carboxylic Acid
- Reagents :
- NaOH (2.0 equiv), ethanol/water (1:1).
- Procedure :
- The intermediate is refluxed in NaOH/ethanol for 4 hours.
- Acidification with HCl yields the free carboxylic acid.
Step 3: Dihydrochloride Salt Formation
Reaction Optimization and Challenges
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen atoms.
Reduction Products: Reduced forms with fewer oxygen atoms.
Substitution Products: Compounds with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is its role as an antimicrobial agent. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Mycobacterium tuberculosis Inhibition
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis. The research found that several compounds had minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong antibacterial properties. Notably, one compound's potency surpassed that of the clinical candidate PA-824 by nearly tenfold, showcasing the potential for developing new antitubercular agents from this class of compounds .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound 18 | ≤0.006 | M. tuberculosis |
| PA-824 | Varies | Clinical candidate |
Synthesis of Novel Derivatives
The compound serves as an important intermediate in the synthesis of various derivatives with enhanced biological activities. For instance, researchers have synthesized multiple analogues that demonstrate improved pharmacokinetic profiles and increased potency against resistant strains of bacteria.
Synthesis Pathways
The synthesis typically involves the reaction of substituted 2-aminopyridines with ethyl chloroacetoacetate followed by saponification. These intermediates can then be converted into amide analogues through classical coupling reactions .
Anticancer Potential
Emerging studies suggest that imidazo[1,2-a]pyridine derivatives may possess anticancer properties. The ability to modify the structure of this compound allows researchers to explore its efficacy against various cancer cell lines.
Preliminary Findings
Initial evaluations indicate that certain derivatives exhibit cytotoxic effects on cancer cells, although further research is needed to fully establish their mechanisms and effectiveness .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. By systematically varying substituents on the pyridine and imidazole rings, researchers can identify key features that enhance antimicrobial and anticancer activities.
Key Findings from SAR Studies
Studies have shown that specific substitutions can significantly impact the potency and selectivity of these compounds against target organisms or cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of this compound derivatives have been evaluated in animal models, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic Data
For example, one study reported the pharmacokinetic parameters for selected compounds administered via oral and intravenous routes. The data revealed favorable absorption characteristics and half-lives suitable for therapeutic use .
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) |
|---|---|---|---|---|
| Compound 13a | 411 | 181 | 0.25 | 5 |
| Compound 18a | 3850 | 337 | 0.5 | ND |
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to its observed effects.
Comparison with Similar Compounds
Positional Isomers: 1-yl vs. 2-yl Substitution
A key structural analog is 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 2138078-26-7), which differs in the imidazole substitution position (1-yl vs. 2-yl). Key differences include:
- Electronic Effects: The 2-yl substitution in the target compound allows for stronger hydrogen-bonding interactions due to the proximity of the imidazole nitrogen lone pairs to the pyridine ring.
- Biological Activity : Positional isomers often exhibit divergent binding affinities. For example, 2-yl-substituted imidazoles are more commonly associated with kinase inhibition due to optimized steric and electronic interactions .
| Property | 6-(1H-Imidazol-2-yl)Pyridine-3-Carboxylic Acid Dihydrochloride | 6-(1H-Imidazol-1-yl)Pyridine-3-Carboxylic Acid Hydrochloride |
|---|---|---|
| Molecular Formula | C₉H₇N₃O₂·2HCl | C₉H₈ClN₃O₂ |
| Molecular Weight (g/mol) | ~265.6 (calculated) | 225.63 |
| Salt Form | Dihydrochloride | Hydrochloride |
| Imidazole Substitution | 2-yl | 1-yl |
Derivative Comparison: Carboxylic Acid vs. Acyl Chloride
The 3-pyridinecarbonyl chloride derivative (CAS: 117668-37-8, C₉H₆ClN₃O ) is a reactive intermediate used in synthesizing amides or esters. Key distinctions include:
- Reactivity : The acyl chloride derivative is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the dihydrochloride salt is a stabilized form suitable for storage and direct use.
- Applications : Acyl chlorides are intermediates in drug synthesis, while the dihydrochloride salt is more likely to be employed in final formulations or biological assays .
Research Findings and Functional Insights
Solubility and Stability
- The dihydrochloride salt’s increased polarity improves water solubility compared to the free acid or mono-hydrochloride forms. This is critical for in vivo studies or formulation development.
- The 2-yl substitution may confer higher thermal stability due to intramolecular hydrogen bonding between the imidazole and carboxylic acid groups.
Biological Activity
6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activities, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both imidazole and pyridine rings, which contribute to its unique chemical properties. Its molecular formula is , with a molecular weight of 262.09 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic applications. The following sections summarize its key biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluating a series of imidazole derivatives found that this compound displayed moderate to good antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Additionally, antifungal activity was noted against Candida albicans, with MIC values around 16.69 to 78.23 µM .
Anticancer Properties
The compound has also been explored for its potential anticancer effects. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including A-431 and Jurkat cells, with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin. Notably, molecular dynamics simulations showed that the compound interacts with cancer-related proteins primarily through hydrophobic contacts, suggesting a mechanism of action that warrants further investigation .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on enzymes, potentially modulating their activity. This property is particularly relevant in the development of drugs targeting specific enzyme pathways involved in disease processes .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of imidazole derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers treated A-431 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride?
- Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with imidazole precursors under acidic conditions. Critical parameters include temperature control (20–80°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography or recrystallization. For example, analogous imidazole-pyridine hybrids are synthesized using alkylation or condensation reactions, followed by hydrochloride salt formation via HCl gas treatment .
- Methodology : Use reflux conditions with stoichiometric ratios of reactants, monitor reaction progress via TLC or LCMS, and confirm purity using ¹H NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) .
Q. How can researchers characterize the molecular structure of this compound?
- Answer : Employ a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (imidazole and pyridine rings) and carboxylate groups.
- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ = 208.6 for the free acid form) .
- Elemental analysis : Validate C, H, N, and Cl content (e.g., Cl⁻ from dihydrochloride counterions) .
Q. What solvents are compatible with this compound for biological assays?
- Answer : The compound’s solubility depends on pH and solvent polarity. It is sparingly soluble in water (due to hydrochloride salt formation) but dissolves in DMSO or DMF for stock solutions. For aqueous buffers (e.g., PBS), use sonication and gradual dilution to avoid precipitation .
Q. How stable is this compound under varying storage conditions?
- Answer : Stability studies recommend storage at –20°C in desiccated, amber vials to prevent hydrolysis or photodegradation. Monitor decomposition via HPLC; degradation products may include free carboxylic acid or imidazole derivatives .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. For example, ICReDD’s reaction path search methods combine computational modeling with experimental validation to identify optimal catalysts (e.g., Ir(III) complexes) and reduce trial-and-error approaches .
- Methodology :
- Simulate energy profiles for imidazole-pyridine coupling using Gaussian or ORCA software.
- Validate predictions with small-scale reactions (e.g., 0.1 mmol) and adjust parameters (e.g., solvent polarity, temperature gradients) .
Q. What experimental design strategies resolve contradictions in biological activity data?
- Answer : Contradictions may arise from assay conditions (e.g., pH, solvent residues). Apply factorial design (e.g., 2³ factorial matrix) to test variables like pH (4–8), concentration (1–100 µM), and incubation time. Statistical tools (ANOVA) can isolate significant factors affecting bioactivity .
- Example : If cytotoxicity varies between studies, test the compound’s stability in cell culture media using LC-MS to detect degradation products .
Q. How can researchers mitigate impurities from dihydrochloride salt formation?
- Answer : Impurities often stem from incomplete neutralization or residual solvents.
- Purification : Use ion-exchange chromatography to separate excess Cl⁻ ions.
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice integrity .
- Analytical validation : Quantify impurities via ICP-OES (for chloride content) and GC-MS (for solvent residues) .
Q. What advanced techniques validate its role in metal-organic frameworks (MOFs) or catalysis?
- Answer : The compound’s carboxylate and imidazole groups enable coordination with metals (e.g., Ir, Ru).
- X-ray crystallography : Resolve MOF structures to confirm ligand-metal binding modes.
- Electrochemical analysis : Use cyclic voltammetry to study redox-active behavior in catalytic cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
